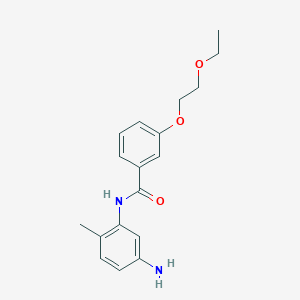

![molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 871240-11-8](/img/structure/B1385962.png)

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

描述

“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .

Synthesis Analysis

The synthesis of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .

Molecular Structure Analysis

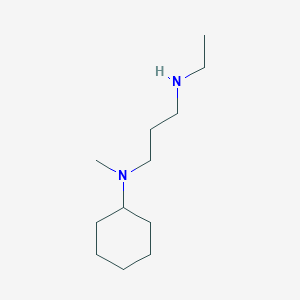

The molecular formula of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .

Chemical Reactions Analysis

The chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .

科学研究应用

Antifungal Applications

This compound has shown promising results as an antifungal agent. Studies have indicated that derivatives of this compound exhibit good in vitro antifungal activities against a range of pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These properties suggest potential for the development of new antifungal treatments, particularly in agricultural settings where crop protection is crucial.

Insecticidal Properties

In addition to its antifungal activity, this compound has been evaluated for its insecticidal properties. The synthesized derivatives have shown moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although the activities were lower than some commercial insecticides, this opens up avenues for further optimization and development of eco-friendly pest control agents.

Anticancer Potential

Trifluoromethyl pyrimidine derivatives, including those with an amide moiety, have been studied for their anticancer activities. Some compounds have demonstrated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . The potential of these compounds to act as antitumor agents is significant, especially considering the ongoing search for more effective and less toxic cancer treatments.

Antiproliferative Effects

Further research into trifluoromethyl-containing polysubstituted pyrimidine derivatives has revealed moderate anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Some compounds have shown better activities than the positive control 5-fluorouracil, indicating their potential as lead compounds in the development of new antitumor drugs.

Molecular Docking and Drug Design

The compound’s derivatives have been used in molecular docking studies to predict their interaction with biological targets. For instance, certain derivatives have shown the potential to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which is valuable for further research and development in drug design .

Agricultural Applications

The unique biological structure of nitrogen-containing heterocyclic compounds like trifluoromethyl pyrimidine derivatives has been a focus in the creation of new pesticides. Their high target specificity and good environmental compatibility make them suitable candidates for plant growth regulation and other agricultural applications .

FDA-Approved Drug Development

Compounds with the trifluoromethyl group have been approved by the FDA for various therapies. For example, sorafenib, which contains a similar trifluoromethyl pyrimidine structure, has been granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma . This highlights the clinical importance and therapeutic potential of such compounds.

未来方向

The future directions for the research and application of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” could include further exploration of its antifungal, insecticidal, and anticancer properties . Additionally, the development of efficient and new pesticides is still an urgent task for scientific researchers , and this compound could play a role in that development.

属性

IUPAC Name |

4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAWJNQDGFKVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

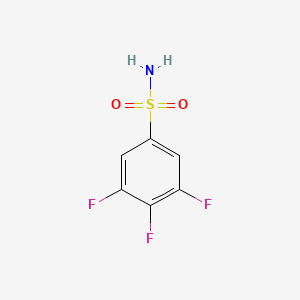

![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)

![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)

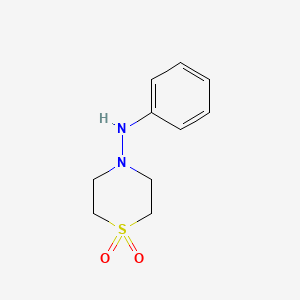

![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)

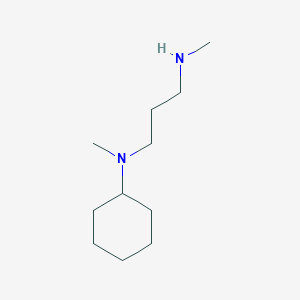

![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)

![N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1385901.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)